3-(3,4-Dichlorophenyl)propiophenone
Description
3-(3,4-Dichlorophenyl)propiophenone (CAS: 6582-42-9), also known as 3',4'-dichloropropiophenone, is an aromatic ketone with the molecular formula $ C9H7Cl_2O $. It features a propiophenone backbone substituted with 3,4-dichlorophenyl groups. This compound is of significant interest in pharmaceutical and agrochemical research due to the electron-withdrawing effects of chlorine atoms, which enhance its reactivity and biological activity . It is commonly used as an intermediate in synthesizing urea derivatives, cinnamamides, and other bioactive molecules .
Properties
Molecular Formula |
C15H12Cl2O |
|---|---|
Molecular Weight |
279.2 g/mol |
IUPAC Name |
3-(3,4-dichlorophenyl)-1-phenylpropan-1-one |
InChI |
InChI=1S/C15H12Cl2O/c16-13-8-6-11(10-14(13)17)7-9-15(18)12-4-2-1-3-5-12/h1-6,8,10H,7,9H2 |
InChI Key |
CMBSTZZWCGNIQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs in the Propiophenone Class
3',4'-Dichloropropiophenone vs. 3-(2,4,5-Trichlorophenoxy)pyrrolidine Hydrochloride
- Structural Differences: The latter contains a pyrrolidine ring and trichlorophenoxy substituents, while 3',4'-dichloropropiophenone lacks heterocyclic components.
- Applications: 3',4'-Dichloropropiophenone is primarily a synthetic intermediate, whereas trichlorophenoxy derivatives are used in herbicide formulations .
- Bioactivity: Limited data exist for direct bioactivity comparisons, but the trichlorophenoxy group in pyrrolidine derivatives is associated with herbicidal rather than antimicrobial properties.
3',4'-Dichloropropiophenone vs. 3-(3,4-Dimethylphenyl)propiophenone
- Safety: Methyl-substituted analogs may exhibit lower cytotoxicity, though specific data for these propiophenones are unavailable .
Urea Derivatives
3-(3,4-Dichlorophenyl)-1,1-dimethylurea (V)
- Synthesis: Prepared via an efficient, eco-friendly process with high yield (85–90%) compared to traditional methods for 3',4'-dichloropropiophenone derivatives .
- Bioactivity: Exhibits herbicidal properties, whereas 3',4'-dichloropropiophenone itself lacks direct agricultural applications.
1,3-Diarylurea Compounds (BTdCPU, NCPdCPU)
- Structure-Activity Relationship: The 3,4-dichlorophenyl group in these urea derivatives enhances binding to biological targets, improving growth inhibition in cancer cell lines compared to non-halogenated analogs .
Cinnamanilide Derivatives
3,4-Dichlorocinnamanilides demonstrate superior antimicrobial activity compared to 4-chlorocinnamanilides. For example:
| Compound | MIC (µM) against S. aureus | MIC (µM) against MRSA | Cytotoxicity (Porcine Macrophages) |
|---|---|---|---|
| (2E)-N-[3,5-bis(CF₃)phenyl]-3-(3,4-Cl₂-phenyl)prop-2-enamide | 0.12 | 0.25 | Low |
| 4-Chlorocinnamanilide analogs | 0.5–1.0 | 1.0–2.0 | Moderate |
Amine Derivatives (BD Series)
BD 1008 and BD 1047
- Structural Features: Both contain a 3,4-dichlorophenethylamine backbone but differ in tertiary amine substituents (pyrrolidinyl vs. dimethylamino groups).
- BD 1047 shows higher selectivity for σ-2 receptors, linked to anticancer activity .
- Comparison: Unlike 3',4'-dichloropropiophenone, these amines directly interact with central nervous system targets due to their basic nitrogen centers.
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